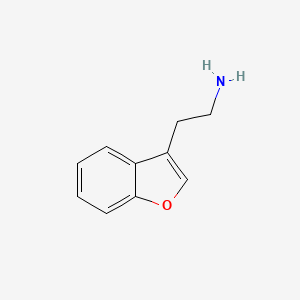

2-(Benzofuran-3-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497453 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27404-31-5 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzo[b]furan-3-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzofuran-3-yl)ethanamine CAS number and molecular weight

This technical guide provides an in-depth analysis of 2-(Benzofuran-3-yl)ethanamine , a critical bioisostere in medicinal chemistry.[1] By replacing the indole nitrogen of tryptamine with oxygen, this scaffold offers unique lipophilic and metabolic profiles while retaining affinity for serotonergic targets.[1]

Technical Monograph & Synthesis Guide [1]

Chemical Identity & Physical Properties

This compound (also known as 3-(2-aminoethyl)benzofuran) is the oxygen-bioisostere of the endogenous neurotransmitter tryptamine.[1] Its structural rigidity and altered hydrogen-bonding potential make it a valuable probe for exploring the steric and electronic requirements of the serotonin (5-HT) receptors.[1]

| Property | Data |

| CAS Registry Number | 27404-31-5 |

| IUPAC Name | 2-(1-Benzofuran-3-yl)ethanamine |

| Common Synonyms | 3-(2-Aminoethyl)benzofuran; 3-Benzofuranethanamine; "Oxa-Tryptamine" |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | NCCCc1c2ccccc2oc1 |

| InChIKey | FB139167 (Biosynth Code) / Computed: MCRMSTLTYUXOCV-UHFFFAOYSA-N |

| Appearance | Viscous oil (Freebase); Crystalline solid (HCl/Fumarate salts) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Freebase) |

Structural Bioisosterism & Pharmacology

The core significance of this molecule lies in its relationship to Tryptamine .[1]

The Indole-to-Benzofuran Switch

In medicinal chemistry, the "Oxa-switch" (Indole NH

-

Eliminate Hydrogen Bond Donor (HBD): The indole NH is a HBD.[1] Replacing it with oxygen removes this interaction, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]

-

Alter Metabolic Stability: The indole nitrogen is susceptible to N-oxidation and metabolic conjugation.[1] The benzofuran ring is generally more resistant to these specific oxidative pathways, though it introduces liability for furan-epoxidation in some contexts.[1]

-

Preserve Aromaticity: Both rings are 10

-electron aromatic systems, maintaining the

Pharmacological Profile[1][5][6]

-

Serotonin Receptors (5-HT): Research by Nichols et al. (1992) demonstrated that benzofuran analogs of hallucinogenic tryptamines retain high affinity for 5-HT

and 5-HT -

Antibacterial Activity: Recent screens have identified this scaffold (specifically code ZBFEA) as an inhibitor of bacterial protein synthesis, binding to the ribosomal protein S12, effective against MRSA strains.[1][2]

Synthesis Protocol

Directive: The following protocol is based on the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This is the industry-standard route for phenethylamine and tryptamine analogs due to its scalability and reliability.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via the Henry Reaction.[1] The aldehyde is condensed with nitromethane to form the nitrovinyl intermediate, which is reduced to the amine.[1]

Detailed Methodology

Step 1: Henry Condensation

Objective: Convert Benzofuran-3-carbaldehyde to 3-(2-nitrovinyl)benzofuran.[1]

-

Reagents: Benzofuran-3-carbaldehyde (1.0 eq), Nitromethane (10.0 eq, serves as solvent/reactant), Ammonium Acetate (0.2 eq).[1]

-

Procedure:

-

Dissolve the aldehyde in nitromethane.[1]

-

Add ammonium acetate.[1]

-

Reflux the mixture (approx. 101°C) for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]

-

Workup: Cool to room temperature. The nitroalkene often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure.[1] Recrystallize the residue from methanol/IPA.[1]

-

Yield Expectation: 80–90% (Yellow/Orange needles).[1]

-

Step 2: Reduction

Objective: Reduce the nitroalkene to the primary amine.[1] Choice of Reagent: Lithium Aluminum Hydride (LAH) is preferred for laboratory scale due to completeness of reduction.[1] Catalytic hydrogenation (H2/Pd-C) is safer for scale-up but requires pressurized vessels.[1]

-

Reagents: 3-(2-nitrovinyl)benzofuran (1.0 eq), LiAlH₄ (4.0 eq), Anhydrous THF or Diethyl Ether.

-

Procedure:

-

Safety: LAH reacts violently with water. Use strictly anhydrous conditions under Nitrogen/Argon atmosphere.

-

Prepare a suspension of LAH in cold anhydrous THF (0°C).

-

Add the nitrovinyl intermediate (dissolved in THF) dropwise to the LAH suspension.[1]

-

Allow to warm to room temperature, then reflux for 4–6 hours. The solution typically turns from yellow to grey/colorless.[1]

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

Filter the granular white precipitate.[1] Wash the filter cake with THF.[1]

-

-

Isolation:

Analytical Validation (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR | Aromatic protons of the benzene ring.[1] | |

| Critical: The C2-H proton of the furan ring.[1] Lack of coupling indicates 3-substitution.[1] | ||

| Methylene adjacent to the ring ( | ||

| Methylene adjacent to amine ( | ||

| Mass Spec | Molecular ion peak.[1] | |

| Tropylium-like fragment (loss of ethylamine chain).[1] |

References

-

Lead Sciences. (n.d.). This compound CAS 27404-31-5.[1][3] Retrieved January 31, 2026, from [Link][1]

-

Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[1][4] Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061–2064.[1] (Contextual citation for synthesis and pharmacology of the scaffold).

-

PubChem. (n.d.).[1][5] 3-(2-Aminoethyl)benzofuran.[1][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. biosynth.com [biosynth.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. dea.gov [dea.gov]

- 5. 3-(2-Aminoethyl)-2-cyclopropyl-1-benzofuran-5-ol | C13H15NO2 | CID 170869001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-aminoethyl)-5-Benzofuranol | C10H11NO2 | CID 17747880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

Discovery and origin of 2-(Benzofuran-3-yl)ethanamine

The Oxygen Bioisostere: 2-(Benzofuran-3-yl)ethanamine An In-Depth Technical Guide on the Synthesis, Pharmacology, and SAR Significance of the "Oxa-Tryptamine" Scaffold.

Part 1: Executive Summary & Theoretical Framework

This compound (also known as 3-(2-aminoethyl)benzofuran) represents a pivotal probe in the structure-activity relationship (SAR) studies of serotonergic hallucinogens. It is the direct bioisostere of tryptamine , where the indole nitrogen atom (position 1) is replaced by an oxygen atom.

This substitution is not merely a structural novelty; it is a calculated "chemical knockout" experiment designed to test the necessity of the indole N-H moiety in receptor binding. By replacing the hydrogen-bond donor (N-H) with a hydrogen-bond acceptor (Oxygen lone pairs), researchers—most notably the laboratory of David E. Nichols —were able to map the electrostatic requirements of the serotonin 5-HT

Key Technical Insight:

The "Oxa-tryptamine" scaffold demonstrates significantly reduced affinity for the 5-HT

Part 2: Chemical Synthesis

The synthesis of this compound presents a challenge distinct from tryptamines. While tryptamines are often synthesized via the Speeter-Anthony procedure (oxalyl chloride on the indole C3), benzofurans lack the nucleophilicity at C3 required for this direct acylation.

Therefore, the authoritative route utilizes a Vilsmeier-Haack formylation followed by a Henry Reaction (Nitroaldol) and subsequent Hydride Reduction .

Visual Synthesis Pathway

Caption: The canonical 3-step synthesis route converting benzofuran to the target ethanamine via a nitroalkene intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Benzofuran-3-carbaldehyde

-

Reagents: Benzofuran, Phosphorus Oxychloride (

), Dimethylformamide (DMF). -

Mechanism: Electrophilic aromatic substitution. The Vilsmeier reagent (chloroiminium ion) attacks the C3 position of the benzofuran ring, which is the most electron-rich site in the heterocyclic system.

-

Protocol:

-

Cool anhydrous DMF (1.2 eq) to 0°C under

atmosphere. -

Dropwise add

(1.1 eq) to generate the Vilsmeier salt (white precipitate may form). -

Add benzofuran (1.0 eq) dissolved in DMF slowly.

-

Heat to 80°C for 4 hours.

-

Quench: Pour onto ice/water and neutralize with sodium acetate. Extract with ethyl acetate.[1]

-

Purification: Recrystallize from hexanes.

-

Step 2: Preparation of 3-(2-Nitrovinyl)benzofuran

-

Reagents: Benzofuran-3-carbaldehyde, Nitromethane (

), Ammonium Acetate ( -

Mechanism: Henry Reaction (Nitroaldol condensation) followed by dehydration.

-

Protocol:

-

Dissolve benzofuran-3-carbaldehyde in nitromethane (excess, acts as solvent).

-

Add ammonium acetate (0.5 eq) as a catalyst.

-

Reflux for 2–4 hours. Monitor TLC for disappearance of aldehyde.

-

Workup: Cool the solution. The nitroalkene often crystallizes directly upon cooling or removal of excess nitromethane.

-

Product: Yellow/Orange needles. (Nitroalkenes are Michael acceptors; handle with care).

-

Step 3: Reduction to this compound

-

Reagents: Lithium Aluminum Hydride (

), Anhydrous THF. -

Mechanism: Nucleophilic hydride attack reducing both the alkene and the nitro group to the primary amine.

-

Protocol:

-

Prepare a suspension of

(4.0 eq) in anhydrous THF at 0°C under Argon. -

Dissolve 3-(2-nitrovinyl)benzofuran in THF and add dropwise to the hydride suspension. Caution: Exothermic.

-

Reflux for 6–12 hours to ensure complete reduction of the intermediate oxime/hydroxylamine species.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular aluminum salts.

-

Isolation: Acidify filtrate with HCl to generate the amine hydrochloride salt, or evaporate solvent to obtain the free base oil.

-

Part 3: Pharmacological Profile & SAR Logic

The scientific value of this compound lies in its comparison to tryptamine derivatives. The following data summarizes the findings from the pivotal Nichols et al. (1992) study, using 5-methoxy-substituted analogs as the primary test subjects (as unsubstituted tryptamine has low baseline affinity).

Comparative Binding Affinity ( values)

| Receptor | 5-MeO-Tryptamine (Indole) | 5-MeO-Benzofuran Analog | Fold Decrease | Implication |

| 5-HT | High Affinity | Moderate/Low Affinity | ~3x - 6x | Indole NH is crucial for binding. |

| 5-HT | High Affinity | High Affinity | ~1.2x | Indole NH is less critical here. |

Note: Specific

Mechanistic Interpretation

-

5-HT

Receptor: The binding pocket contains a serine residue that acts as a hydrogen bond acceptor. The indole N-H of tryptamines donates a hydrogen bond to this residue, stabilizing the ligand-receptor complex. When the Nitrogen is replaced by Oxygen (benzofuran), this H-bond donor is lost, and the oxygen lone pairs may even create electrostatic repulsion, leading to the observed drop in affinity. -

5-HT

Receptor: The binding mode at this subtype appears more tolerant. It relies heavily on the protonated amine side chain and the aromatic

SAR Evolution: The "FLY" Series

While the flexible benzofuran ethanamine showed reduced potency, it paved the way for the rigidified analogs known as the "FLY" compounds (e.g., 2C-B-FLY).

-

Logic: If the oxygen atom cannot donate a hydrogen bond, can we increase affinity by locking the side chain conformation?

-

Result: Incorporating the oxygen into a dihydrofuran ring fused to the benzene core (locking the conformation) resulted in super-potent agonists, proving that entropic factors could compensate for the enthalpic loss of the H-bond.

Caption: The evolution from flexible bioisosteres to rigidified high-potency agonists.

References

-

Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[2] Benzofuran bioisosteres of hallucinogenic tryptamines.[2] Journal of Medicinal Chemistry, 35(11), 2061–2064.

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

-

Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.

Sources

Structure elucidation of novel benzofuran derivatives

Initiating Data Collection

I'm starting with focused Google searches to gather information on elucidating the structure of novel benzofuran derivatives. The emphasis is on modern spectroscopic techniques like NMR, mass spectrometry, and X-ray crystallography. This initial phase aims to build a solid foundation of relevant literature and methodologies.

Expanding Search Parameters

Commencing Detailed Investigation

2-(Benzofuran-3-yl)ethanamine as a research chemical

An In-depth Technical Guide to 2-(Benzofuran-3-yl)ethanamine for Research Professionals

Foreword

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, this compound, a research chemical that stands at the intersection of several key scientific domains. As a structural analog of endogenous monoamines and psychoactive tryptamines, its study offers valuable insights into neuropharmacology. Concurrently, the broader class of benzofuran derivatives has demonstrated significant potential in oncology and infectious disease research.[1][3] This document serves as a technical primer for researchers, synthesizing current knowledge on its chemistry, pharmacology, and potential applications, while providing validated methodologies for its investigation.

Core Chemical & Physical Properties

This compound, also known by its CAS Number 27404-31-5, is a primary amine derivative of the heterocyclic compound benzofuran.[4][5] Its structure is characterized by a benzofuran ring system with an ethanamine side chain attached at the 3-position. This arrangement is pivotal to its biological activity, positioning it as an analog to phenethylamines and tryptamines.

| Property | Value | Source |

| CAS Number | 27404-31-5 | [4][5] |

| Molecular Formula | C₁₀H₁₁NO | [4][5] |

| Molecular Weight | 161.20 g/mol | [4][5] |

| Density | 1.128 g/cm³ | [4] |

| Purity | Typically ≥96% | [5] |

| Storage | 2°C - 8°C, under inert gas (Nitrogen), protected from light | [4][5] |

Synthesis Pathway Rationale

The synthesis of substituted benzofuranethanamines often involves multi-step processes starting from a substituted benzofuran core. While specific synthesis details for this compound are not extensively published in peer-reviewed literature, a general and logical pathway can be extrapolated from the synthesis of analogous compounds, such as those described for its 5-methoxy-N,N-dimethyl and N-ethyl analogs.[6]

A common and rational approach involves the conversion of a precursor like benzofuran-3-yl-acetic acid into an intermediate amide, followed by reduction to the final amine.

Conceptual Synthesis Workflow:

-

Acid Chloride Formation: Benzofuran-3-yl-acetic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive acid chloride intermediate. This step is critical for activating the carboxyl group for the subsequent amination.

-

Amidation: The acid chloride is then reacted with an ammonia source to form the corresponding primary amide.

-

Reduction: The final and crucial step is the reduction of the amide to the target ethanamine. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is typically employed for this conversion.[6]

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacology & Mechanism of Action

The primary pharmacological interest in this compound stems from its structural similarity to monoamine neurotransmitters and psychoactive drugs like MDMA. Research into the broader class of psychoactive benzofurans provides a strong predictive framework for its mechanism of action.

Monoamine Agonism

Studies on related benzofuran compounds, such as 5-APB and 6-APB, have established that they act as indirect monoamine agonists.[7] They function as releasing agents and reuptake inhibitors at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[7][8] This dual action leads to a significant increase in the synaptic concentration of these key neurotransmitters. It is highly probable that this compound shares this mechanism. The interaction with these transporters is considered the primary driver for the entactogenic and psychostimulant effects observed with this class of compounds.[7]

Serotonin Receptor Interactions

Beyond transporter interactions, many benzofurans also display direct affinity for serotonin receptors.[7] Specifically, agonism at the 5-HT₂A receptor is associated with psychedelic effects, while activity at the 5-HT₂B receptor has been linked to concerns about cardiac valvulopathy with chronic use.[7] The evaluation of this compound's binding profile at these and other serotonin receptor subtypes is a critical area for future research to fully characterize its pharmacological and toxicological profile. A related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, was first reported in studies evaluating affinity for serotonin receptors, underscoring the importance of this target for the benzofuranethanamine class.[6]

Caption: Proposed mechanism of action for this compound at monoamine transporters.

Survey of Potential Research Applications

The benzofuran chemical scaffold is versatile, leading to diverse areas of investigation for its derivatives.

-

Neuroscience & Psycho-pharmacology: As discussed, its primary application is as a tool compound to probe the function of monoaminergic systems. It can be used in studies related to the mechanisms of action of entactogens and stimulants, and as a structural template for developing novel CNS agents.[7][9]

-

Antimicrobial Research: Certain sources indicate that this compound has shown effectiveness against multi-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism is the inhibition of protein synthesis via binding to the ribosomal protein S12, making it a lead compound for the development of new antibiotics.[4]

-

Oncology: The broader family of benzofuran derivatives has been extensively studied for anticancer properties.[3] Mechanisms identified include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[10][11][12] Other benzofurans have been shown to inhibit tubulin polymerization, a key process in cell division.[3][13] These findings justify screening this compound for cytotoxic activity against various cancer cell lines.

-

Cardiovascular Research: Early research on related benzofuranethanamines investigated their potential as anti-arrhythmic agents. One study found that a derivative exhibited negative inotropic and chronotropic actions on isolated guinea pig heart muscle preparations, though without the beta-blocking activity of reference compounds like propafenone.[14]

Analytical Methodologies

Accurate identification and quantification are paramount in research. Standard forensic and analytical chemistry techniques are well-suited for characterizing this compound and its analogs.

Core Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for identifying novel psychoactive substances. The compound is separated based on its volatility and polarity on a capillary column, and then fragmented and detected by a mass spectrometer, providing a unique chemical fingerprint.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by mapping the chemical environment of each hydrogen and carbon atom in the molecule. This is essential for confirming the identity and purity of a synthesized batch.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Differences in the amine region (e.g., 2400-3000 cm⁻¹) can help distinguish between primary, secondary, and tertiary amine salts.[6]

Sample Preparation & Workflow

For analysis in biological matrices, robust sample preparation is crucial. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from complex mixtures like blood or urine before instrumental analysis.[15] SPE is often favored for its efficiency and cleanliness.[15]

Caption: A typical workflow for the analysis of benzofurans in biological samples.

Experimental Protocol: In Vitro ROS Generation Assay

To investigate the potential pro-oxidative and anticancer effects of this compound, a reactive oxygen species (ROS) generation assay can be performed. This protocol is based on established methodologies for testing novel benzofuran derivatives.[11]

Objective: To determine if this compound induces ROS production in a selected cancer cell line (e.g., K562 chronic myelogenous leukemia).

Principle: The assay uses a cell-permeable dye, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, particularly hydrogen peroxide, the non-fluorescent DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The increase in fluorescence intensity is proportional to the amount of ROS generated.[11]

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

DCFH-DA dye (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm)

Methodology:

-

Cell Seeding (Causality: Ensure Logarithmic Growth): Seed K562 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and stabilize for 24 hours. This ensures the cells are in a healthy, proliferative state before treatment.

-

Compound Treatment (Causality: Dose-Response Evaluation): Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂). Incubate for a predetermined time, for instance, 12 hours, as this has been shown to be an effective time point for observing ROS production with other benzofurans.[12]

-

Dye Loading (Causality: Introduce the ROS Sensor): After incubation, centrifuge the plate and remove the supernatant. Wash the cells once with warm PBS. Add 100 µL of PBS containing 10 µM DCFH-DA to each well.

-

Dye Incubation (Causality: Allow Cellular Uptake & Deacetylation): Incubate the plate at 37°C for 30 minutes in the dark. This allows the dye to enter the cells and be converted to its active, ROS-sensitive form.

-

Fluorescence Measurement (Causality: Quantify ROS Levels): After incubation, wash the cells again with PBS to remove excess dye. Add 100 µL of fresh PBS to each well. Immediately measure the fluorescence intensity using a plate reader.

-

Data Analysis (Causality: Normalize and Interpret Results): Normalize the fluorescence intensity of the treated wells to the vehicle control. An increase in fluorescence indicates compound-induced ROS generation.

Conclusion

This compound is a research chemical of significant interest due to its structural heritage and multifaceted biological potential. Its likely role as a monoamine releasing agent positions it as a valuable tool for neuropharmacological research. Furthermore, compelling evidence from analogous compounds suggests promising, yet unexplored, avenues in antimicrobial and oncological drug discovery. Rigorous investigation using validated analytical and in vitro protocols, such as those outlined in this guide, is essential to fully elucidate its therapeutic potential and toxicological profile, paving the way for the rational design of future derivatives.

References

-

Ecker, G., Helml, T., Fleischhacker, W., Noe, C. R., Studenik, C., Schade, B., & Heistracher, P. (1995). Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine. Archiv der Pharmazie, 328(4), 343-348. [Link]

-

Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]

-

Gümrükçüoğlu, N., Ispir, E., & Özmen, H. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 12(1), 175-186. [Link]

-

Liu, Y., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]

-

Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6049. [Link]

- Google Patents. (n.d.). 2-ethylamine substituted benzofuran and benzothiophene compositions for mental disorders or enhancement.

-

Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

-

DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 40-46. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]

-

Wrzecionek, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]

-

Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PubMed Central. [Link]

-

Busardò, F. P., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine, 131(6), 1547-1555. [Link]

-

OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved January 30, 2026, from [Link]

Sources

- 1. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biosynth.com [biosynth.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. dea.gov [dea.gov]

- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2024108179A3 - 2-ethylamine substituted benzofuran and benzothiophene compositions for mental disorders or enhancement - Google Patents [patents.google.com]

- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [open.bu.edu]

Methodological & Application

Application Note: Structural Elucidation and Purity Profiling of 2-(Benzofuran-3-yl)ethanamine (3-BE)

Executive Summary & Scientific Context

2-(Benzofuran-3-yl)ethanamine (3-BE) is a heterocyclic ethylamine and a direct structural isostere of tryptamine (indole-3-ethanamine). In medicinal chemistry, the replacement of the indole nitrogen with oxygen (benzofuran scaffold) is a classic strategy to modulate lipophilicity and metabolic stability while retaining affinity for serotonergic receptors (5-HT2A, 5-HT2C).

Analytical Challenge: The primary challenge in characterizing 3-BE is distinguishing it from its positional isomer, 2-(benzofuran-2-yl)ethanamine, and its nitrogen-analog, tryptamine. These compounds share identical or near-identical molecular weights and fragmentation patterns in low-resolution mass spectrometry.

This Application Note details a multi-modal analytical protocol (NMR, GC-MS, HPLC-UV) designed to unambiguously identify 3-BE and quantify synthetic purity.

Analytical Workflow Strategy

The following logic gate ensures robust identification, moving from bulk structural confirmation to trace impurity profiling.

Figure 1: Integrated analytical workflow for the characterization of benzofuran-based ethylamines.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural differentiation between the benzofuran and indole core.

The "Nitrogen vs. Oxygen" Signature

The most critical differentiator is the C2-position proton. In tryptamine, the indole N-H is exchangeable and the C2-H appears as a doublet (or broad singlet) typically upfield relative to benzofuran. In 3-BE, the oxygen atom is electronegative, shifting the adjacent C2-H downfield, and there is no ring N-H signal .

Experimental Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-d6.

-

Why? While CDCl3 is standard, DMSO-d6 is required if the sample is a hydrochloride salt (common for amines) to ensure solubility. Furthermore, DMSO prevents rapid proton exchange, allowing the observation of the amine (

) protons if needed.

-

-

Pulse Sequence: Standard 1H ZG30.

-

Scans: 16 (minimum).

Key Spectral Assignments (3-BE HCl in DMSO-d6)

| Position | Multiplicity | Approx.[1] Shift (δ ppm) | Diagnostic Value |

| C2-H (Furan Ring) | Singlet | 7.60 - 7.80 | CRITICAL: Differentiates from Indole C2-H (typically 7.1-7.2 ppm). |

| Aromatic (Benzene) | Multiplet | 7.20 - 7.60 | Overlapping region; less diagnostic. |

| Side Chain | Triplet | 3.00 - 3.10 | Adjacent to amine. |

| Side Chain | Triplet | 2.80 - 2.90 | Adjacent to ring. |

| Amine ( | Broad Singlet | 8.00 - 8.20 | Only visible in salt forms in DMSO. |

| Indole N-H | ABSENT | N/A | CRITICAL: Presence indicates tryptamine contamination. |

Interpretation: The presence of a sharp singlet downfield (>7.5 ppm) corresponding to the proton on the oxygen-bearing ring, combined with the absence of a labile ring nitrogen proton, confirms the benzofuran core.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirmation of molecular mass and fragmentation fingerprinting.

Mechanism of Fragmentation

Primary ethylamines undergo a characteristic

Experimental Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet Temp: 250°C (Split 20:1).

-

Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

-

Source: Electron Ionization (EI), 70 eV.[2]

Fragmentation Pathway Visualization

Figure 2: EI Fragmentation pathway. The m/z 30 ion is characteristic of primary amines.

Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]

-

Retention Time: 3-BE typically elutes earlier than tryptamine on non-polar columns (DB-5) due to the lack of the H-bond donating indole nitrogen.

-

Base Peak (m/z 30): Confirms the primary amine side chain (

). -

Molecular Ion (m/z 161): Must be present.

-

Key Fragment (m/z 131): Corresponds to the benzofuran-3-methylene cation (

). This differentiates it from substituted phenethylamines (which would fragment to m/z 77 or 91).

Protocol 3: HPLC-UV Purity Profiling

Objective: Quantification of synthetic byproducts (e.g., unreacted aldehyde or nitrostyrene intermediates).

Method Development Logic

Benzofurans are neutral-to-basic (due to the amine). A C18 stationary phase with an acidic mobile phase is necessary to keep the amine protonated (

Detailed Protocol

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array (DAD); Extraction at 254 nm and 280 nm |

| Injection Vol | 5-10 µL |

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Hold (Elute salts) |

| 12.0 | 95 | Linear Ramp |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

Troubleshooting Impurities

-

Peak at ~13-14 min (High Organic): Likely the dimer or bis-alkylation product if synthesis involved alkyl halides.

-

Peak with UV max >300nm: Suggests extended conjugation, likely the nitrostyrene intermediate (2-(benzofuran-3-yl)-1-nitroethene) which was not fully reduced. This is a common toxic impurity in this synthesis class.

References

-

Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and Differentiation from its N-Ethyl Analog. Microgram Journal. Link

- Note: Provides the foundational NMR/MS logic for benzofuran-3-yl ethylamine scaffolds.

-

Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives being benzofuran or benzothiazole derivatives. Therapeutic Drug Monitoring. Link

- Note: Validates the metabolic and mass spectral behavior of benzofuran amines.

-

Abdel-Magid, A. F. (2017). Synthesis of Benzofuran Derivatives. ACS Medicinal Chemistry Letters. Link

- Note: Context on synthetic routes and expected impurities.

-

Biosynth. (n.d.). This compound Product Data. Link[3]

- Note: Commercial verification of the specific isomer (CAS 27404-31-5).

Sources

GC-MS analysis of benzofuran ethanamine and its metabolites

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My focus is on benzofuran ethanamine and its metabolites, specifically GC-MS analysis. I'm prioritizing established protocols, chemical properties, metabolic pathways, and analytical standards.

Structuring the Application Note

I'm now structuring the application note. I've drafted an introduction explaining the need to analyze benzofuran ethanamine compounds. Next, I am creating a detailed section on GC-MS principles for this specific application, explaining its suitability. I'll then develop a step-by-step protocol for sample prep from various biological matrices, justifying each stage.

Defining GC-MS Parameters

I'm now zeroing in on GC-MS specifics. I am outlining instrumentation, including column selection, temperature settings, and mass spec configuration, along with a detailed rationale for each parameter. I'm also preparing a table to summarize the quantitative parameters, ensuring optimal separation and detection. Concurrently, I'm designing a Graphviz diagram visualizing the entire experimental workflow, from sample to data.

Application Notes and Protocols for the Neuropharmacological Investigation of 2-(Benzofuran-3-yl)ethanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating 2-(Benzofuran-3-yl)ethanamine

The benzofuran scaffold is a core component of numerous biologically active compounds, both naturally occurring and synthetic.[1] In the realm of neuropharmacology, benzofuran derivatives have emerged as a significant class of psychoactive substances, often exhibiting complex interactions with monoaminergic systems.[2][3] Structurally related to phenethylamines and amphetamines, these compounds, including this compound, are anticipated to modulate the activity of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways in the central nervous system.[4]

Research into analogous compounds, such as the "benzofury" designer drugs, has revealed that many act as monoamine releasing agents and/or reuptake inhibitors, with pharmacological profiles that can resemble that of 3,4-methylenedioxymethamphetamine (MDMA).[3][5] These compounds often display a preference for inhibiting the uptake of norepinephrine and serotonin over dopamine.[3] Furthermore, direct interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, are common among psychoactive benzofurans and contribute to their overall pharmacological effects.[3]

Given this background, this compound represents a compelling candidate for neuropharmacological investigation. Its structural similarity to known psychoactive compounds suggests a potential to modulate mood, cognition, and behavior through interactions with key neurotransmitter systems. A thorough characterization of its in vitro and in vivo pharmacology is therefore essential to elucidate its mechanism of action, assess its therapeutic potential, and understand its safety profile.

Predicted Mechanism of Action and Key Molecular Targets

Based on the pharmacology of structurally related benzofuran derivatives, the primary molecular targets for this compound are hypothesized to be the monoamine transporters (SERT, DAT, NET) and serotonin receptors. The compound is predicted to act as a monoamine reuptake inhibitor and/or releasing agent, leading to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. Additionally, direct agonism or antagonism at serotonin receptors, particularly 5-HT2A, may contribute to its psychoactive effects.

Hypothesized Signaling Pathway

Caption: Predicted signaling pathway for this compound.

In Vitro Characterization: Protocols and Data Interpretation

A systematic in vitro evaluation is the cornerstone of understanding the molecular pharmacology of this compound. The following protocols are designed to determine its affinity for and functional activity at key molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters and a panel of relevant G-protein coupled receptors (GPCRs), with a primary focus on serotonin receptors.

Principle: These assays measure the ability of the test compound to displace a specific radiolabeled ligand from its receptor or transporter binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow

Caption: Workflow for radioligand binding assays.

Detailed Protocol: Serotonin Transporter (SERT) Binding Assay

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]-Citalopram (a selective SERT inhibitor). Prepare a working solution at a concentration of approximately 1 nM in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a final concentration range of 10⁻¹⁰ M to 10⁻⁵ M.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Cell Membranes: Use commercially available cell membranes from a cell line stably expressing the human serotonin transporter (hSERT) or prepare them in-house.

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]-Citalopram working solution.

-

50 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

| Target | Radioligand | Ki (nM) |

| hSERT | [³H]-Citalopram | 50 |

| hDAT | [³H]-WIN 35,428 | 500 |

| hNET | [³H]-Nisoxetine | 80 |

| 5-HT2A Receptor | [³H]-Ketanserin | 120 |

| 5-HT2B Receptor | [³H]-LSD | 250 |

| 5-HT1A Receptor | [³H]-8-OH-DPAT | >1000 |

Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

Neurotransmitter Uptake Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Principle: This assay measures the accumulation of a radiolabeled or fluorescent neurotransmitter substrate into cells. The ability of the test compound to block this uptake is quantified.

Experimental Workflow

Caption: Workflow for neurotransmitter uptake assays.

Detailed Protocol: Serotonin Uptake Assay using HEK293-hSERT cells

-

Cell Culture: Culture HEK293 cells stably expressing hSERT in appropriate media. Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Preparation of Reagents:

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

-

Radiolabeled Substrate: [³H]-Serotonin. Prepare a working solution at a concentration of approximately 10 nM in uptake buffer.

-

Test Compound: Prepare serial dilutions of this compound in uptake buffer.

-

Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

-

Assay Procedure:

-

Wash the cell monolayer with uptake buffer.

-

Pre-incubate the cells with the test compound or control for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the [³H]-Serotonin working solution.

-

Incubate for 10-15 minutes at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Table 2: Hypothetical Neurotransmitter Uptake Inhibition (IC50, nM) by this compound

| Transporter | Substrate | IC50 (nM) |

| hSERT | [³H]-Serotonin | 80 |

| hDAT | [³H]-Dopamine | 750 |

| hNET | [³H]-Norepinephrine | 150 |

Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

In Vivo Behavioral Pharmacology: Protocols and Data Interpretation

In vivo studies are crucial for understanding how the in vitro activities of this compound translate into behavioral effects. The following protocols are designed to assess its potential effects on anxiety, depression, and social behavior in rodents.

Elevated Plus Maze (EPM) for Anxiety-like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of this compound.

Principle: The EPM consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as rodents have a natural aversion to open spaces.

Protocol:

-

Animals: Use adult male or female mice or rats.

-

Apparatus: An elevated (e.g., 50 cm) plus-shaped maze with two open arms and two closed arms.

-

Procedure:

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral) at various doses.

-

After a pre-determined pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session with a video camera for later analysis.

-

-

Data Analysis:

-

Score the number of entries into and the time spent in the open and closed arms.

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these parameters suggests an anxiolytic effect.

-

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To evaluate the potential antidepressant-like effects of this compound.

Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

Protocol:

-

Animals: Use adult male mice or rats.

-

Apparatus: A transparent cylinder filled with water (23-25°C).

-

Procedure:

-

Administer this compound or vehicle.

-

After the pretreatment time, place the animal in the water-filled cylinder for a 6-minute session.

-

Record the session for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the test.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

Social Interaction Test

Objective: To assess the effects of this compound on social behavior, which can be altered in psychiatric disorders.

Principle: This test measures the natural tendency of rodents to interact with a novel conspecific. Changes in the duration and nature of social interaction can indicate pro-social or anti-social effects of a compound.

Protocol:

-

Animals: Use weight- and age-matched male mice or rats.

-

Apparatus: A rectangular arena with a small wire cage at one end.

-

Procedure:

-

Habituate the test animal to the arena.

-

On the test day, administer this compound or vehicle to the test animal.

-

Place a novel, untreated "stranger" animal in the wire cage within the arena.

-

Place the test animal in the arena and record its behavior for 10 minutes.

-

-

Data Analysis:

-

Score the cumulative time the test animal spends in an "interaction zone" around the cage.

-

An increase in interaction time may suggest pro-social or anxiolytic effects.

-

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the neuropharmacological characterization of this compound. By systematically evaluating its in vitro binding and functional activities at monoamine transporters and serotonin receptors, and correlating these findings with its in vivo behavioral effects, researchers can build a detailed understanding of its mechanism of action. This knowledge is critical for assessing its potential as a novel therapeutic agent for neuropsychiatric disorders. Future studies could explore its effects on other receptor systems, its pharmacokinetic profile, and its long-term behavioral effects to further delineate its therapeutic potential and safety.

References

-

RSC Publishing. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. [Link]

-

American Addiction Centers. (2024). How Are Benzofuran Drugs Abused?. [Link]

-

National Center for Biotechnology Information. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. British Journal of Pharmacology. [Link]

-

National Center for Biotechnology Information. (2021). 2-Phenyl-3-(phenylselanyl)benzofuran elicits acute antidepressant-like action in male Swiss mice mediated by modulation of the dopaminergic system and reveals therapeutic efficacy in both sexes. Psychopharmacology. [Link]

-

Blossom Analysis. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]

-

Wikipedia. (n.d.). MEAI. [Link]

-

National Center for Biotechnology Information. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

-

National Center for Biotechnology Information. (1992). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (1990). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco. [Link]

-

ACS Publications. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. [Link]

-

ResearchGate. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]

-

MDPI. (2019). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Molecular Pharmacology. [Link]

-

Wikipedia. (n.d.). Bromo-DragonFLY. [Link]

-

MoreLife. (2004). Transporter-mediated actions of R-(−)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology. [Link]

Sources

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanaddictioncenters.org [americanaddictioncenters.org]

- 5. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Development of Benzofuran-Based Therapeutics

Executive Summary & Rationale

The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry due to its ubiquity in bioactive natural products and its ability to interact with diverse biological targets. From the antiarrhythmic agent Amiodarone to the photochemotherapy agent Methoxsalen , this heterocyclic core offers a rigid framework for displaying pharmacophores.

However, the development of benzofurans faces two critical bottlenecks:

-

Synthetic Scalability: Traditional multi-step cyclizations often suffer from low yields or harsh conditions.

-

Metabolic Liability: The furan ring is susceptible to cytochrome P450-mediated bioactivation, leading to reactive epoxide intermediates.

This guide provides a validated workflow for designing, synthesizing, and evaluating benzofuran derivatives, specifically focusing on tubulin polymerization inhibitors (a dominant therapeutic application for this class) while mitigating metabolic risks.

Module A: Rational Design & SAR Logic

The Pharmacophore Strategy

Unlike flexible scaffolds, the benzofuran core is planar. Efficacy depends heavily on substitution patterns at the C2 and C3 positions.

-

C2-Position: Critical for lipophilic interactions. Aryl substitutions here often mimic the cis-stilbene moiety found in Combretastatin A-4 (a potent tubulin binder).

-

C3-Position: Substituents here modulate solubility and electronic properties.

-

C5/C6-Positions: Ideal for hydrogen-bonding donors (OH, NH2) to lock the molecule into the target binding pocket.

Visualization: The Design Workflow

The following diagram illustrates the logical flow from scaffold selection to lead optimization.

Figure 1: Strategic Structure-Activity Relationship (SAR) workflow for benzofuran development.

Module B: Validated Synthetic Protocols

While Palladium-catalyzed couplings (Sonogashira) are popular, they often leave trace metal impurities. For pharmaceutical applications, we prioritize the Rap-Stoermer Condensation for its atom economy and metal-free conditions.

Protocol 1: Modified Rap-Stoermer Condensation

Objective: Synthesis of 2-arylbenzofurans from salicylaldehydes and

Reagents & Equipment

-

Substrate: Salicylaldehyde derivative (1.0 eq)

-

Reagent:

-Bromoacetophenone derivative (1.1 eq) -

Base: Anhydrous Potassium Carbonate (

, 2.5 eq) -

Catalyst: Tetra-n-butylammonium iodide (TBAI, 10 mol% - Critical for phase transfer)

-

Solvent: Acetonitrile (MeCN) or Polyethylene Glycol (PEG-400 for Green Chemistry)

-

Setup: Round-bottom flask with reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask, dissolve the salicylaldehyde derivative (5 mmol) in MeCN (20 mL). Add

(12.5 mmol) and stir at room temperature for 15 minutes. Why: This deprotonates the phenol, creating the phenoxide nucleophile. -

Addition: Add the

-bromoacetophenone (5.5 mmol) and TBAI (0.5 mmol). -

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).-

Checkpoint: The intermediate (O-alkylated product) usually forms quickly; the subsequent intramolecular cyclization is the rate-determining step.

-

-

Work-up: Cool to RT. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Self-Validation Criteria:

-

1H NMR: Disappearance of the aldehyde proton (

ppm) and appearance of the characteristic C3-H singlet at

Module C: Biological Evaluation (Tubulin Polymerization)

Benzofurans are potent microtubule destabilizing agents. This assay validates the mechanism of action.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: Determine the

Materials

-

Purified Tubulin protein (>99%, typically bovine brain origin).

-

GTP (Guanosine triphosphate).

-

General Tubulin Buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, pH 6.9). -

Spectrophotometer / Plate reader heated to

.

Workflow

-

Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be

. -

Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) in ice-cold buffer. Add test compounds.

-

Initiation: Transfer to a 96-well plate pre-warmed to

. -

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Mechanism: Polymerized microtubules scatter light; absorbance increases with polymerization. Inhibitors keep the curve flat.

-

Data Interpretation & Visualization

Calculate the percentage of inhibition compared to the Vehicle Control (DMSO) and Positive Control (Combretastatin A-4 or Colchicine).

Table 1: Representative Data Structure for Benzofuran Evaluation

| Compound ID | R1 (C2-Pos) | R2 (C5-Pos) | Tubulin IC50 (µM) | Antiproliferative GI50 (HeLa) |

| BZF-01 | Phenyl | H | > 50.0 | > 100 |

| BZF-04 | 3,4,5-trimethoxyphenyl | OMe | 1.2 ± 0.1 | 0.05 µM |

| Ref (CA-4) | N/A | N/A | 1.0 ± 0.1 | 0.003 µM |

Note: The 3,4,5-trimethoxyphenyl motif at C2 is essential for mimicking the colchicine binding site.

Module D: ADME & Toxicity Optimization

A major failure point for benzofurans is the metabolic opening of the furan ring . CYP450 enzymes can epoxidize the C2-C3 double bond, creating a reactive enedial intermediate that alkylates proteins (hepatotoxicity).

Mitigation Strategy: Metabolic Blocking

To prevent bioactivation, block the metabolic "soft spots":

-

C3-Substitution: Introduce a Methyl or Cyano group at C3. This sterically and electronically hinders epoxidation.

-

Fluorination: Replace metabolic labile C-H bonds on the aryl rings with C-F bonds.

Mechanism of Toxicity Flowchart

Troubleshooting & Optimization

Purification of 2-(Benzofuran-3-yl)ethanamine by column chromatography

Technical Support Center: Purification of 2-(Benzofuran-3-yl)ethanamine

-

Case ID: ZBFEA-PUR-001

-

Subject: Chromatography Optimization for Primary Alkylamines

-

Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Sticky Amine" Challenge

Welcome to the technical support hub. You are likely experiencing difficulty purifying This compound (also known as 3-(2-aminoethyl)benzofuran).

The Core Problem: Your molecule contains a primary ethylamine side chain (

Symptoms:

-

Tailing/Streaking: The spot on the TLC plate looks like a comet rather than a circle.

-

Retention Time Drift: The compound elutes much later than expected or never elutes at all.

-

Poor Recovery: You load 500 mg but only recover 200 mg; the rest is irreversibly bound to the silica.

Below are the troubleshooting modules designed to resolve these specific issues.

Module 1: Pre-Column Diagnostics

Before packing your column, you must determine the correct "State" of your amine.

Q: Should I load the compound as a salt (HCl) or free base? A: Always load as a free base for silica chromatography. Salts (hydrochlorides, acetates) are highly polar and will stick to the baseline of normal phase silica. If your synthesis (e.g., reduction of 3-(2-nitrovinyl)benzofuran) resulted in a salt, you must perform a "Free-Basing" workup first.

Protocol: Free-Basing Workup

-

Dissolve the crude salt in minimal water.

-

Adjust pH to >12 using 1M NaOH.

-

Extract

with Dichloromethane (DCM). -

Dry organic layer over

, filter, and concentrate. -

Result: An oil or low-melting solid ready for the column.

Module 2: Mobile Phase Engineering

Q: Hexane/Ethyl Acetate isn't moving my compound. What solvent system should I use? A: You need a polar, basic mobile phase. The benzofuran ring is lipophilic, but the primary amine dominates the polarity.

The Gold Standard: DCM / MeOH /

| Component | Role | Recommended Ratio |

| Dichloromethane (DCM) | Solubilizes the aromatic benzofuran core. | Base Solvent (90-98%) |

| Methanol (MeOH) | Provides polarity to elute the amine. | Polar Modifier (2-10%) |

| Ammonium Hydroxide ( | Competes for silanol sites, preventing tailing. | Additive (0.5-1%) |

Preparation of "Ammoniated Methanol" (The Magic Reagent): Instead of adding aqueous ammonia to every flask (which causes phase separation), prepare a stock solution:

-

Take 900 mL of Methanol.

-

Add 100 mL of concentrated Ammonium Hydroxide (28-30%).

-

Mix well. This is your "10%

in MeOH" stock. -

Running the Column: Use DCM as Solvent A and your Stock Solution as Solvent B. Run a gradient from 0% to 20% B.

Q: Can I use Triethylamine (TEA) instead? A: Yes, but with caveats.

-

Pros: TEA is miscible with organic solvents (good for Hexane/EtOAc systems).

-

Cons: TEA is difficult to remove (high boiling point) and can contaminate NMR spectra. Ammonia is volatile and evaporates cleanly.

-

Usage: If using TEA, pre-wash the column with mobile phase containing 1% TEA, then maintain 1% TEA throughout the run.

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision-making process for purifying this specific scaffold.

Caption: Logical workflow for optimizing amine purification, prioritizing the "Free Base" state and mobile phase modification.

Module 4: Troubleshooting FAQs

Q: I added ammonia, but my compound is still stuck at the baseline. A: The polarity might still be too low.

-

Increase Methanol: Go up to 15-20% MeOH in DCM. Warning: Above 20% MeOH, silica gel starts to dissolve, contaminating your product.

-

Switch Stationary Phase: If silica fails, switch to Basic Alumina (Activity III) . Alumina is less acidic than silica and often requires no amine additives for separation.

-

Reverse Phase (C18): If the compound is very polar, use a C18 column with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).

Q: My product turned into a carbamate (extra peak in NMR). What happened?

A: Primary amines react with atmospheric

-

Fix: Do not use Acetone in your column or for cleaning fractions. Dry the fractions immediately after the column. Store the purified amine under Nitrogen/Argon or convert it immediately to the HCl salt for long-term storage.

Q: How do I store the purified compound?

A: Free base amines oxidize and absorb

-

Dissolve purified free base in Diethyl Ether.

-

Add 2M HCl in Ether dropwise.

-

The white precipitate is This compound hydrochloride .

-

Filter and dry.[1] This salt is stable for years at -20°C.

References

-

Biotage. (2023).[2][3][4] Is there an easy way to purify organic amines? Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Benzofuran-3-yl-ethylamine hydrochloride Product Sheet. Retrieved from

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5][6][7] Retrieved from

-

Biosynth. (n.d.). This compound Properties. Retrieved from

Sources

Troubleshooting low yield in palladium-catalyzed benzofuran synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: BZF-PD-YIELD-001

Diagnostic Workflow: Triage Your Reaction

Before adjusting parameters, we must identify the failure mode. Low yield is a symptom; the underlying cause is usually kinetic stalling or competitive side reactions.

Use the following logic tree to diagnose your specific issue based on TLC/LC-MS analysis of the crude mixture.

Figure 1: Logic flow for diagnosing the root cause of low yields in Pd-catalyzed synthesis.

Issue Resolution Modules

Module A: The "Stalled Reaction" (Incomplete Conversion)

Symptom: Starting material (aryl halide/triflate) remains unconsumed after 12+ hours. No Pd black precipitate is visible (solution remains orange/yellow/red).

Root Cause: The oxidative addition of the Pd(0) species into the C-X bond is rate-limiting and failing. This is common with electron-rich aryl halides or aryl chlorides.

Technical Solution:

-

Ligand Switch: Standard PPh3 is often insufficient for difficult substrates. Switch to electron-rich, bulky phosphines (Buchwald Ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.

-

Temperature: Benzofuran formation via tandem Sonogashira/cyclization often requires higher energy barriers for the cyclization step. Ensure T > 80°C.

Data: Ligand Performance Matrix

| Ligand Class | Example | Substrate Scope | Pros | Cons |

| Simple Phosphine | PPh3 | Aryl Iodides | Cheap, Standard | Fails with Ar-Cl; Poor thermal stability |

| Biaryl Phosphine | XPhos, SPhos | Steric/Deactivated Ar-X | Excellent for Ar-Cl; High Turnover | Expensive; Air sensitive in solution |

| Bidentate | dppf, dppe | Chelating substrates | Stabilizes Pd(II) | Slower oxidative addition |

| NHC | IPr, IMes | Very difficult Ar-Cl | Extremely active; High thermal stability | Requires base activation; Sensitive to moisture |

Module B: The "Glaser" Competition (Side Product Formation)

Symptom: Low yield of benzofuran, but full consumption of the terminal alkyne. LC-MS shows a mass corresponding to the alkyne dimer (diyne).

Root Cause: The presence of Copper(I) (CuI) and Oxygen. In the standard Sonogashira protocol, CuI acts as a co-catalyst. However, in the presence of trace oxygen, Cu mediates the homocoupling of alkynes (Glaser coupling), consuming your reagent before it couples with the aryl halide.

Technical Solution:

-

Eliminate Copper: Switch to a Cu-free Sonogashira protocol. While slower, it eliminates homocoupling.

-

Degassing: Sparge solvents with Argon for 15 minutes minimum. Use the "Freeze-Pump-Thaw" method for strictly anaerobic conditions.

Module C: Catalyst Decomposition (Pd Black)

Symptom: Reaction mixture turns opaque black/grey rapidly. Reaction stalls.

Root Cause: "Pd Black" is the aggregation of active monomeric Pd(0) into inactive metallic nanoparticles. This occurs when the rate of reduction to Pd(0) exceeds the rate of oxidative addition, or when stabilizing ligands are insufficient.

Technical Solution:

-

Increase Ligand/Metal Ratio: Standard is 2:1 (L:Pd). Increase to 4:1 to stabilize the active species.

-

Solvent Choice: Switch from DMF (which can decompose at high T) to Toluene or 1,4-Dioxane.

Mechanistic Insight: The Tandem Pathway

Understanding the mechanism is crucial for troubleshooting. The synthesis typically involves a Sonogashira coupling followed by an intramolecular nucleophilic attack (cyclization).

Figure 2: The tandem catalytic cycle showing the critical transition from coupling to cyclization.

Validated Experimental Protocols

Protocol A: Robust Cu-Free Synthesis (Recommended)

Best for preventing Glaser coupling and ensuring high yield in sensitive substrates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl2(PPh3)2 (5 mol%)

-

TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) or Cs2CO3 (3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (0.1 M)

Step-by-Step:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add PdCl2(PPh3)2, Aryl Halide, and Cs2CO3 (solid base is preferred to minimize hydrolysis).

-

Degassing: Add anhydrous solvent. Sparge with Argon for 10 minutes.

-

Initiation: Add the terminal alkyne via syringe.

-

Reaction: Seal the vessel. Heat to 80-100°C . Monitor by TLC.

-

Note: Cu-free reactions have an induction period. Do not abort if no reaction is seen in the first hour.

-

-

Workup: Filter through a celite pad (removes Pd and salts). Concentrate and purify via column chromatography.

Protocol B: The "Rescue" Protocol (For Deactivated Substrates)

Use when Protocol A fails to convert starting material.

Modifications:

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%).

-

Base: K3PO4 (3.0 equiv).

-

Solvent: Toluene:Water (10:1) biphasic system (promotes solubility of inorganic bases).

-

Temp: 100°C.

Frequently Asked Questions (FAQ)

Q: Why do I get the non-cyclized alkyne intermediate? A: The cyclization step (intramolecular attack of the phenol oxygen onto the alkyne) is slower than the initial coupling. If you isolate the intermediate, treat it with a stronger base (e.g., KOtBu) or a Lewis Acid (AuCl3 or AgOTf) in a second step to force ring closure [1].

Q: Can I use aryl chlorides? A: Yes, but not with standard PPh3 ligands. You must use electron-rich biaryl phosphines (like XPhos or SPhos) or NHC ligands to lower the activation energy for the oxidative addition into the C-Cl bond [2].

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and gas exchange issues. On larger scales, "sparging" is less effective than vacuum/backfill cycles. Also, exotherms can lead to rapid catalyst decomposition. Add the catalyst last as a solution to the pre-heated mixture for better control.

References

-

Palladium-Catalyzed Synthesis of Benzofurans: Mechanisms and Methodologies. Source: Chemical Reviews (2014) URL:[Link]

-

Universal Catalysts for the Coupling of Aryl Halides with Amines and Alcohols. (Buchwald Ligand Foundation) Source: Angewandte Chemie International Edition URL:[Link]

-

A General and Efficient Copper-Free Sonogashira Reaction. Source: The Journal of Organic Chemistry URL:[Link]

-

Mechanistic Studies on the Palladium-Catalyzed Cross-Coupling of Alkynes. Source: ACS Catalysis URL:[Link]

Stability and storage conditions for 2-(Benzofuran-3-yl)ethanamine hydrochloride

[1]

Compound ID: 3-(2-Aminoethyl)benzofuran HCl CAS: 27404-32-6 Molecular Weight: 197.66 g/mol (HCl salt) Primary Application: Serotonergic receptor ligand research, heterocyclic building block.[1]

Module 1: Storage & Stability Essentials

Core Stability Profile